(3S,5S)-1-Benzylpiperidine-3,5-diol
Overview
Description
(3S,5S)-1-Benzylpiperidine-3,5-diol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Mechanisms : Fitton, Rigby, and Hurlock (1969) discussed the reaction of substituted N-benzylpiperidines with carbon disulphide, proposing a three-stage mechanism with p-quinone methide as a transient intermediate. This indicates the compound's relevance in understanding reaction mechanisms in organic chemistry (Fitton, Rigby, & Hurlock, 1969).
Pharmacological Applications : Kornberg et al. (2004) identified a novel benzylpiperidine analogue with excellent activity, suggesting its potential in drug development and as a subtype-selective NMDA receptor antagonist (Kornberg et al., 2004).
Synthesis and Structure Determination : Baker, Condon, and Spanton (1992) demonstrated the synthesis and structure determination of (3S, 5S)-2,3,5,6-tetrahydro-5-alkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones from optically pure 2-amino alcohols, highlighting the compound's role in synthetic chemistry (Baker, Condon, & Spanton, 1992).
Asymmetric Synthesis : Royal et al. (2016) discussed the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, which efficiently produces enantioenriched 3-aminopiperidine derivatives, relevant in asymmetric synthesis and pharmaceutical applications (Royal et al., 2016).
Biological and Biocidal Activities : Wu et al. (2011) demonstrated the use of diketoreductase from Acinetobacter baylyi in the efficient preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, showing the compound's relevance in biocatalysis and biotechnology (Wu, Chen, Liu, & Chen, 2011).
Iminosugar Synthesis : Veselov et al. (2019) presented a regio- and stereoselective synthesis method for iminosugars, including 4-substituted 1-benzylpiperidine-3,5-diols, demonstrating the compound's utility in the synthesis of bioactive molecules (Veselov, Petrenko, Mazur, & Grishina, 2019).
Anti-Inflammatory and Analgesic Applications : Gardner et al. (2008) investigated acyclic scaffolds that can replace the 3-benzylpiperidine in potent CCR3 antagonists, which are relevant in developing anti-inflammatory drugs (Gardner et al., 2008).
properties
IUPAC Name |
(3S,5S)-1-benzylpiperidine-3,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDOWDQPXVXAF-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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